molecular formula C7H6ClNO B2991139 (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride CAS No. 1884710-06-8

(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride

Cat. No. B2991139
CAS RN: 1884710-06-8
M. Wt: 155.58
InChI Key: HHSWFYDPFZRMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride, also known as CCPAC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of cyclopropylacetylene and has been synthesized using various methods. CCPAC has been found to have potential applications in scientific research, particularly in the field of organic chemistry.

Scientific Research Applications

Lewis Acid-Mediated Transformations

Lewis acid-mediated transformations utilizing compounds similar to "(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride" demonstrate their utility in synthesizing complex molecular structures. For instance, trans-2-Aroyl-3-arylcyclopropane-1,1-dicarboxylates, treated with aluminium chloride (AlCl3), undergo ring-opening, fragmentation, recombination, and lactonization to yield highly substituted 2-pyrones. Alternatively, treatment with titanium(IV) chloride (TiCl4) leads to Nazarov cyclization, affording 1-indanones with high diastereoselectivity (Sathishkannan & Srinivasan, 2014).

Diels–Alder Chemistry

The Diels–Alder chemistry of 2-cyanoalk-2-enones showcases a general approach to constructing angularly substituted polycyclic systems. Under zinc chloride catalysis, these enones undergo facile cycloaddition with selected conjugated dienes. Sequential treatment with lithium naphthalenide and an alkylating agent enables the direct replacement of the angular cyano group with an alkyl group, facilitating access to angularly substituted polycyclic systems (Zhu, Shia, & Liu, 2000).

Thermal Decomposition Studies

Investigations into the thermal decomposition of chlorinated organic compounds, including acyl chlorides similar to "(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride," reveal decomposition typically initiated by 1,2-HCl elimination. These studies provide insights into reaction pathways and potential industrial applications for managing or utilizing these compounds (Allen & Russell, 2004).

Novel Acyl Radical Precursors

Aroyl chlorides have been employed as novel acyl radical precursors in visible-light photocatalysis, marking an innovative approach to synthesizing valuable heterocyclic compounds. This method features a redox-neutral mechanism, highlighting the application of similar chlorides in constructing new C–C bonds with mild conditions and convenient operations (Xu et al., 2017).

Synthesis of (Z)-1,3-Enynes and 1,3-Diynes

3,3,3-Trichloropropyl-1-triphenylphosphorane, derived from similar chlorinated compounds, reacts with aldehydes to yield trichloromethylated (Z)-olefins. This process facilitates the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes, showcasing the utility of these compounds in organic synthesis with high yields and stereospecificities (Karatholuvhu & Fuchs, 2004).

properties

IUPAC Name

(Z)-2-cyano-3-cyclopropylprop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(10)6(4-9)3-5-1-2-5/h3,5H,1-2H2/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSWFYDPFZRMNU-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(C#N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C(/C#N)\C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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